molecular formula C9H13BrClN B2962501 (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride CAS No. 623143-34-0

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride

Cat. No.: B2962501
CAS No.: 623143-34-0
M. Wt: 250.56
InChI Key: IGJRCDFUDNGJIS-FVGYRXGTSA-N
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Description

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a bromine atom attached to a phenyl ring, which is further connected to a propan-1-amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-phenylpropan-1-amine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Resolution: The racemic mixture of 1-(3-bromophenyl)propan-1-amine is resolved into its enantiomers using chiral resolution agents or chromatography techniques.

    Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems for bromination and chiral resolution can significantly improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of azido derivatives or other substituted products.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or secondary amines.

Scientific Research Applications

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine hydrobromide: Similar in structure but lacks the phenyl ring.

    2-Bromoethylamine hydrobromide: Contains a shorter carbon chain and different reactivity.

    4-(Boc-amino)butyl bromide: Features a protected amine group and a longer carbon chain.

Uniqueness

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is unique due to its chiral nature and the presence of both a bromine atom and a phenyl ring

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJRCDFUDNGJIS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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